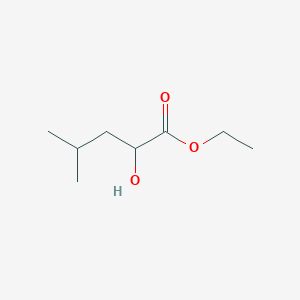
Ethyl DL-Leucat
Übersicht
Beschreibung
Ethyl 2-hydroxy-4-methylpentanoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Ethyl 2-hydroxy-4-methylpentanoate is soluble (in water) and a very weakly acidic compound (based on its pKa). Ethyl 2-hydroxy-4-methylpentanoate has been primarily detected in urine. Within the cell, ethyl 2-hydroxy-4-methylpentanoate is primarily located in the cytoplasm.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Ethyl DL-Leucat wird als Baustein in der chemischen Synthese verwendet . Es ist eine wertvolle Verbindung bei der Herstellung verschiedener Chemikalien aufgrund seiner einzigartigen Struktur und Eigenschaften .
Lebensmittel- und Getränkeindustrie
In der Lebensmittel- und Getränkeindustrie wird this compound als Aromastoff verwendet . Es wurde festgestellt, dass es zum einzigartigen Geschmack bestimmter Weinsorten beiträgt . Die Verbindung hat einen erheblichen Einfluss auf die Wahrnehmung fruchtiger Aromen im Wein .
Forschung und Entwicklung
This compound wird in Forschung und Entwicklung verwendet. Wissenschaftler verwenden es, um seine Eigenschaften und potenziellen Anwendungen in verschiedenen Bereichen zu untersuchen
Wirkmechanismus
Ethyl DL-Leucate, also known as Ethyl 2-hydroxy-4-methylpentanoate or Ethyl 2-hydroxy-4-methylvalerate, is a chemical compound with the molecular formula C8H16O3 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Mode of Action
The mode of action of Ethyl DL-Leucate is currently unknown due to the lack of scientific studies on this specific compound . More research is required to understand how this compound interacts with its targets and the resulting changes.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Ethyl DL-Leucate is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of ethyl dl-leucate is currently lacking .
Eigenschaften
IUPAC Name |
ethyl 2-hydroxy-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-11-8(10)7(9)5-6(2)3/h6-7,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHOWVDPHIXNEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908443 | |
| Record name | Ethyl 2-hydroxy-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10348-47-7 | |
| Record name | Ethyl 2-hydroxy-4-methylpentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10348-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-hydroxy-4-methylvalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010348477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-hydroxy-4-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-hydroxy-4-methylvalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-HYDROXY-4-METHYLVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M5TB4Z168 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 2-hydroxy-4-methylpentanoate in wine?
A: Ethyl 2-hydroxy-4-methylpentanoate, also known as Ethyl 2-hydroxy-4-methylvalerate or Ethyl DL-Leucate, is a significant aroma compound found in wine. It contributes to the fruity aroma, specifically blackberry and fresh fruit notes. [, , ]
Q2: How does the concentration of Ethyl 2-hydroxy-4-methylpentanoate differ between red and white wines?
A: Studies have shown that white wines generally contain only the R enantiomer of Ethyl 2-hydroxy-4-methylpentanoate, while red wines contain both the R and S enantiomers. [, ] Red wines also tend to have higher overall concentrations of this compound, averaging around 400 μg/L. [, ]
Q3: Do the R and S enantiomers of Ethyl 2-hydroxy-4-methylpentanoate have different sensory properties?
A: Yes, the R and S enantiomers have different olfactory thresholds. The R enantiomer has a threshold of 126 μg/L, while the S enantiomer has a lower threshold of 55 μg/L. Interestingly, a mixture of the two enantiomers in a 95:5 (R:S) ratio, which is typical for red wine, has an even lower threshold of 51 μg/L, suggesting a synergistic effect on aroma perception. [, ]
Q4: Can Ethyl 2-hydroxy-4-methylpentanoate be used as a marker for geographical origin of wines?
A: Studies indicate that the concentration of Ethyl 2-hydroxy-4-methylpentanoate, along with other volatile compounds, can be used to differentiate between wines from different geographical origins. For example, Polish wines were found to have significantly higher levels of this compound compared to wines from France, Italy, and Spain. [] This difference in concentration could be attributed to various factors, including grape varieties, fermentation practices, and environmental conditions.
Q5: What analytical techniques are used to identify and quantify Ethyl 2-hydroxy-4-methylpentanoate in wine?
A: Chiral gas chromatography, often coupled with mass spectrometry, is commonly employed to identify and quantify Ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine samples. [, ] This technique allows for the separation and detection of both enantiomers, providing valuable information about their individual contributions to wine aroma.
Q6: Are there any known safety concerns related to Ethyl 2-hydroxy-4-methylpentanoate in food?
A: Based on the Japan Flavour and Fragrance Materials Association’s (JFFMA) safety assessment, Ethyl 2-hydroxy-4-methylpentanoate, at current levels of intake in food, was judged to raise no safety concerns. [] This conclusion was based on estimated daily intake calculations, structural analysis for genotoxicity alerts, and the lack of available toxicity studies.
Q7: Is Ethyl 2-hydroxy-4-methylpentanoate unique to wine?
A: While commonly found in wine, Ethyl 2-hydroxy-4-methylpentanoate is not exclusive to this beverage. It has also been identified as a characteristic flavor compound in traditional Chinese rice wine. [] This suggests its potential presence in other fermented beverages and food products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















